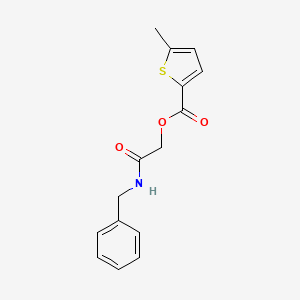![molecular formula C22H21ClN2O4S B2799987 Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate CAS No. 301680-88-6](/img/structure/B2799987.png)
Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of thiophene derivatives can vary greatly depending on the substituents attached to the thiophene ring.Chemical Reactions Analysis
The reactivity of thiophene derivatives can be influenced by the nature of the sulfur reagent . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .Applications De Recherche Scientifique
Synthesis and Biological Activity
- The synthesis of β-aminoketones, secondary aminopropanols, and oximes from 2-aminothiophene series, including derivatives of tetrahydrobenzo[b]thiophenes, showcases the compound's utility in creating molecules with potential antioxidant activity and effects on blood coagulation (Gevorgyan et al., 2019).
Applications as Disperse Dyes
- The compound's derivatives have been used to synthesize azo dyes, indicating its application in materials science for coloring textiles with good coloration and fastness properties (Sabnis & Rangnekar, 1989).
Antimicrobial and Antioxidant Properties
- Synthesis of lignan conjugates and their antimicrobial and antioxidant studies show that derivatives of tetrahydrobenzo[b]thiophenes possess significant biological activities, highlighting their pharmaceutical applications (Raghavendra et al., 2016).
Heterocyclic Chemistry Applications
- The compound is a key intermediate in the synthesis of various heterocycles, demonstrating its importance in developing novel pharmaceutical agents and other functional materials (Shipilovskikh et al., 2009).
Anti-inflammatory and Anticancer Potential
- Research on thienopyrimidine derivatives derived from similar tetrahydrobenzo[b]thiophene compounds indicates their potential in treating inflammation and cancer, pointing to the compound's relevance in drug discovery and medicinal chemistry (El-kerdawy et al., 1996).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-3-28-22(27)18-14-9-5-7-11-16(14)30-21(18)24-20(26)17-12(2)29-25-19(17)13-8-4-6-10-15(13)23/h4,6,8,10H,3,5,7,9,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNFQECALWDBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride](/img/structure/B2799910.png)
![1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine](/img/structure/B2799912.png)
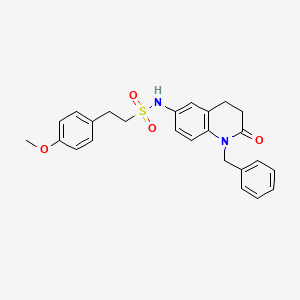
![N-[(1,2-dimethylindol-5-yl)methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2799914.png)

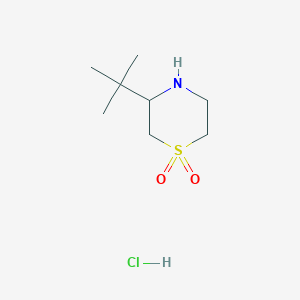
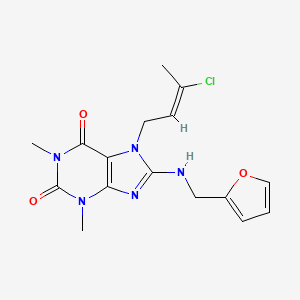
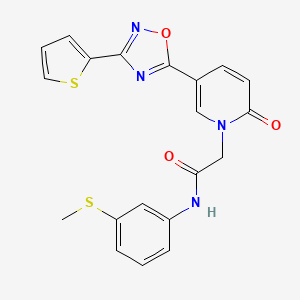
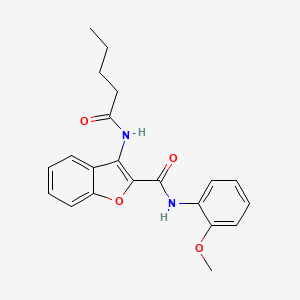
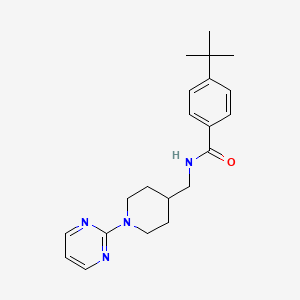
![4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2799925.png)
